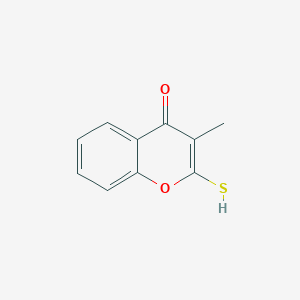![molecular formula C14H18N2O2 B8292230 [3-(2-Amino-ethyl)-1H-indol-5-yl]-acetic acid ethyl ester](/img/structure/B8292230.png)
[3-(2-Amino-ethyl)-1H-indol-5-yl]-acetic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-Amino-ethyl)-1H-indol-5-yl]-acetic acid ethyl ester: is a synthetic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a precursor in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Amino-ethyl)-1H-indol-5-yl]-acetic acid ethyl ester typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a Mannich reaction, where the indole is reacted with formaldehyde and a secondary amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the aminoethyl group, leading to the formation of N-oxides or imines.
Reduction: Reduction reactions can convert the ester group to an alcohol or the indole nitrogen to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxides, imines
Reduction: Alcohols, amines
Substitution: Substituted indole derivatives
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound serves as a precursor in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology:
Biological Studies: It is used in studies to understand the biological activity of indole derivatives and their interactions with various biological targets.
Medicine:
Therapeutic Potential: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry:
Agriculture: Indole derivatives are known for their role in plant growth regulation, and this compound may be explored for similar applications.
Mecanismo De Acción
The mechanism of action of [3-(2-Amino-ethyl)-1H-indol-5-yl]-acetic acid ethyl ester involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant or anxiolytic effects. Additionally, its interaction with enzymes involved in cell proliferation can contribute to its anticancer properties.
Comparación Con Compuestos Similares
Tryptamine: A naturally occurring compound with a similar aminoethyl group attached to the indole ring.
Serotonin: A neurotransmitter derived from tryptamine with an additional hydroxyl group.
Indole-3-acetic acid: A plant hormone with a carboxylic acid group instead of an ester.
Uniqueness:
Structural Features: The presence of both an aminoethyl group and an ester group in [3-(2-Amino-ethyl)-1H-indol-5-yl]-acetic acid ethyl ester makes it unique compared to other indole derivatives.
Biological Activity: Its specific interactions with molecular targets and potential therapeutic applications distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C14H18N2O2 |
|---|---|
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
ethyl 2-[3-(2-aminoethyl)-1H-indol-5-yl]acetate |
InChI |
InChI=1S/C14H18N2O2/c1-2-18-14(17)8-10-3-4-13-12(7-10)11(5-6-15)9-16-13/h3-4,7,9,16H,2,5-6,8,15H2,1H3 |
Clave InChI |
WWQPCCHDVAFCQN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC2=C(C=C1)NC=C2CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4,5-Dichloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol](/img/structure/B8292189.png)





![3-[(Biphenyl-4-carbonyl)-amino]-2-hydroxy-benzoic acid methyl ester](/img/structure/B8292222.png)




![3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester](/img/structure/B8292256.png)

